Cas no 2228575-93-5 (3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

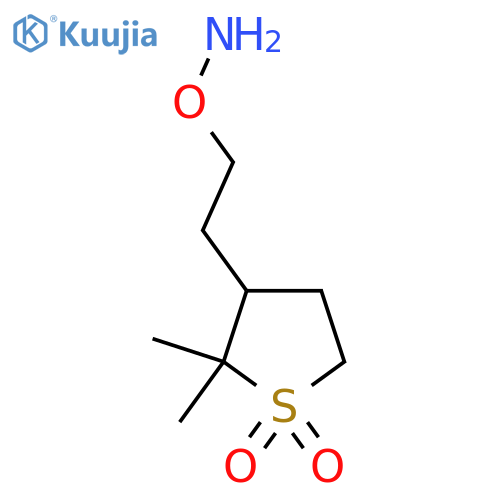

2228575-93-5 structure

商品名:3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione

- 3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione

- 2228575-93-5

- EN300-2006793

-

- インチ: 1S/C8H17NO3S/c1-8(2)7(3-5-12-9)4-6-13(8,10)11/h7H,3-6,9H2,1-2H3

- InChIKey: WKRZWRFJAYMOKI-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(CCON)C1(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 207.09291458g/mol

- どういたいしつりょう: 207.09291458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 77.8Ų

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006793-0.5g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 0.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-2.5g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 2.5g |

$3080.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-0.05g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 0.05g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-5g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 5g |

$4557.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-0.25g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 0.25g |

$1447.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-1.0g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 1g |

$1572.0 | 2023-06-02 | ||

| Enamine | EN300-2006793-5.0g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 5g |

$4557.0 | 2023-06-02 | ||

| Enamine | EN300-2006793-0.1g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 0.1g |

$1384.0 | 2023-09-16 | ||

| Enamine | EN300-2006793-10.0g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 10g |

$6758.0 | 2023-06-02 | ||

| Enamine | EN300-2006793-10g |

3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2228575-93-5 | 10g |

$6758.0 | 2023-09-16 |

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2228575-93-5 (3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量